molecular formula C18H20N6O2 B2506935 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide CAS No. 1251707-77-3

1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide

Cat. No. B2506935
CAS RN: 1251707-77-3
M. Wt: 352.398
InChI Key: ALDIWZUPUPVYHP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyrimidine ring, an imidazole ring, a dimethylamino group, and a methoxybenzyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrimidine ring could be formed through a reaction involving a 1,3-dicarbonyl compound and an amidine . The imidazole ring could be synthesized through a reaction involving a dicarbonyl compound and an amine . The dimethylamino group and the methoxybenzyl group could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and imidazole rings are aromatic and planar, which could contribute to the stability of the molecule . The dimethylamino group could potentially participate in hydrogen bonding, and the methoxybenzyl group could contribute to the overall hydrophobicity of the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the pyrimidine and imidazole rings could participate in electrophilic aromatic substitution reactions. The dimethylamino group could act as a nucleophile in substitution reactions, and the methoxybenzyl group could be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the dimethylamino and methoxybenzyl groups could increase the overall polarity and solubility of the molecule. The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer effects. Researchers have explored its potential as a targeted therapy for specific types of cancer. For instance, it may inhibit tyrosine kinases involved in tumor growth and progression . Further investigations are ongoing to optimize its efficacy and safety.

ADME-Tox Properties and Druglikeness

Researchers have focused on optimizing the compound’s pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity profile (ADME-Tox). Novel synthetic methodologies have been explored to enhance its druglikeness and safety .

Other Potential Applications

Beyond the mentioned fields, ongoing research may uncover additional applications. These could include neurological disorders, cardiovascular diseases, and metabolic disorders. As the compound’s pharmacological profile becomes clearer, its versatility may extend to various therapeutic areas.

properties

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-23(2)16-8-17(21-11-20-16)24-10-15(22-12-24)18(25)19-9-13-5-4-6-14(7-13)26-3/h4-8,10-12H,9H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDIWZUPUPVYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide

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